- Preparation of substituted benzimidazoles and indolines as DYRK1A inhibitors, World Intellectual Property Organization, , ,

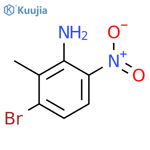

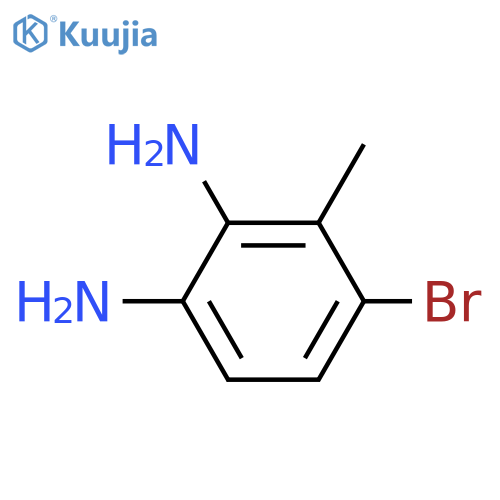

Cas no 952511-74-9 (4-bromo-3-methyl-benzene-1,2-diamine)

952511-74-9 structure

Nom du produit:4-bromo-3-methyl-benzene-1,2-diamine

Numéro CAS:952511-74-9

Le MF:C7H9BrN2

Mégawatts:201.063760519028

MDL:MFCD18642364

CID:1038892

PubChem ID:59214273

4-bromo-3-methyl-benzene-1,2-diamine Propriétés chimiques et physiques

Nom et identifiant

-

- 4-Bromo-3-methylbenzene-1,2-diamine

- 4-Bromo-3-methyl-1,2-benzenediamine

- AK100489

- 1,2-Benzenediamine, 4-bromo-3-methyl-

- JBZQNBSYFRCDRA-UHFFFAOYSA-N

- 6384AC

- FCH1335711

- SY104514

- AX8240897

- AB0094726

- ST24023364

- 4-Bromo-3-methyl-1,2-benzenediamine (ACI)

- 4-Bromo-3-methyl-benzene-1,2-diamine

- CS-W022104

- Z1269231826

- CNB51174

- AKOS016002413

- DB-367524

- DS-3539

- MFCD18642364

- SCHEMBL145182

- O11183

- EN300-2980637

- 952511-74-9

- SB40204

- 4-Bromo-3-methylbenzene-1 pound not2-diamine

- DTXSID90731275

- 4-bromo-3-methyl-benzene-1,2-diamine

-

- MDL: MFCD18642364

- Piscine à noyau: 1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3

- La clé Inchi: JBZQNBSYFRCDRA-UHFFFAOYSA-N

- Sourire: BrC1C(C)=C(N)C(N)=CC=1

Propriétés calculées

- Qualité précise: 199.99491g/mol

- Masse isotopique unique: 199.99491g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 0

- Complexité: 118

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 52

- Le xlogp3: 1.6

Propriétés expérimentales

- Point d'ébullition: 297.3±35.0°C at 760 mmHg

4-bromo-3-methyl-benzene-1,2-diamine Informations de sécurité

- Description des dangers: H302

- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C

4-bromo-3-methyl-benzene-1,2-diamine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92630-100mg |

4-Bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 97% | 100mg |

¥100.0 | 2023-09-08 | |

| eNovation Chemicals LLC | D583791-500mg |

4-broMo-3-Methylbenzene-1,2-diaMine |

952511-74-9 | 95% | 500mg |

$285 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0025-100MG |

4-bromo-3-methyl-benzene-1,2-diamine |

952511-74-9 | 97% | 100MG |

¥ 349.00 | 2023-04-12 | |

| Enamine | EN300-2980637-10.0g |

4-bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 95.0% | 10.0g |

$873.0 | 2025-03-19 | |

| Enamine | EN300-2980637-2.5g |

4-bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 95.0% | 2.5g |

$262.0 | 2025-03-19 | |

| abcr | AB440375-5g |

4-Bromo-3-methylbenzene-1,2-diamine, 95%; . |

952511-74-9 | 95% | 5g |

€500.60 | 2025-02-14 | |

| Enamine | EN300-2980637-0.25g |

4-bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 95.0% | 0.25g |

$62.0 | 2025-03-19 | |

| abcr | AB440375-250 mg |

4-Bromo-3-methylbenzene-1,2-diamine, 95%; . |

952511-74-9 | 95% | 250mg |

€187.70 | 2023-05-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1655-100mg |

4-Bromo-3-methyl-benzene-1,2-diamine |

952511-74-9 | 98% | 100mg |

1797.85CNY | 2021-05-08 | |

| Chemenu | CM255973-10g |

4-Bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 95+% | 10g |

$1014 | 2022-06-09 |

4-bromo-3-methyl-benzene-1,2-diamine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Tetrahydrofuran , Water ; 30 min, 70 °C

Référence

- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux

Référence

- Preparation of pyridine derivatives and related heterocycles as kinase inhibitors and compositions with them, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Référence

- Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, United States, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Référence

- Preparation of cycloalkanes and cycloalkenes end-capped with amino acid or peptide derivatives as hepatitis C virus replication inhibitors for treating HCV infections, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Référence

- Preparation of proline derivatives as antiviral agents useful in the treatment of HCV infection, United States, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Stannous chloride Solvents: Ethanol , Ethyl acetate ; 12 h, rt → 80 °C; 80 °C → rt

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium bicarbonate ; pH 7 - 8

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium bicarbonate ; pH 7 - 8

Référence

- Preparation of benzoimidazolylmethylpyrimidinediamine derivatives and analogs for use as serine/threonine PAK1 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

Référence

- Preparation of oxadiazole compounds as S1P1 agonists, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Ethanol , Water ; 1 h, 90 °C

Référence

- Azacyclodione compound and preparation and application in inhibiting cap-dependent endonuclease activity thereof, China, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 20 h, 70 °C; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Référence

- Preparation of azabicyclic SHP2 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

Référence

- Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, United States, , ,

4-bromo-3-methyl-benzene-1,2-diamine Raw materials

4-bromo-3-methyl-benzene-1,2-diamine Preparation Products

4-bromo-3-methyl-benzene-1,2-diamine Littérature connexe

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

952511-74-9 (4-bromo-3-methyl-benzene-1,2-diamine) Produits connexes

- 905690-42-8(N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)

- 2228975-00-4(3-(2,6-dichloropyridin-4-yl)-2,2-dimethylpropan-1-amine)

- 2171188-14-8((2S)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid)

- 2639453-08-8(1-(4-{[(Tert-butoxy)carbonyl]amino}-6,7-dimethoxyquinazolin-2-yl)piperidine-4-carboxylic acid)

- 1041590-16-2(5-(4-methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole)

- 1152964-04-9(5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid)

- 1805258-85-8(4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride)

- 953158-30-0(N-(2-chlorophenyl)methyl-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide)

- 2097888-25-8(1-(3-Chloro-4-fluorobenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine)

- 2171970-95-7(3-(2-bromophenyl)cyclobutane-1-thiol)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:952511-74-9)4-bromo-3-methyl-benzene-1,2-diamine

Pureté:99%

Quantité:5g

Prix ($):264.0

atkchemica

(CAS:952511-74-9)4-bromo-3-methyl-benzene-1,2-diamine

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête